N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Description
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-16(18-10-11-5-2-1-3-6-11)13-9-12-14(19-17(13)22)7-4-8-15(12)20-23/h1-3,5-6,9,23H,4,7-8,10H2,(H,18,21)(H,19,22) |
InChI Key |
KZLFHFDODGOXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=NO)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-oxo-hexahydroquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and often used in similar applications.
Uniqueness
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydroquinolines, characterized by a fused bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : There is emerging evidence suggesting potential antiviral effects, particularly in inhibiting viral replication processes.
- Anticancer Properties : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of related quinoline derivatives highlighted that compounds with similar structures exhibit potent antibacterial activity. The minimum inhibitory concentration (MIC) values for various strains were documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
| Salmonella enterica | 20 |
The results indicate that the compound's structural features significantly influence its antibacterial potency.
Antiviral Effects
Research into the antiviral properties of quinoline derivatives has revealed that modifications in the substituents can enhance their efficacy. For instance, derivatives with increased lipophilicity and electron-withdrawing groups on the anilide ring have shown improved antiviral activity against H5N1 virus strains. The effectiveness is often measured in terms of cytotoxicity versus antiviral activity:
| Compound | Virus Growth Inhibition (%) | Cytotoxicity (%) |
|---|---|---|
| N-benzyl derivative | 85 | 4 |
| Control Compound | 50 | 10 |
This data suggests that this compound may offer a promising avenue for antiviral drug development.
Anticancer Activity
In vitro studies utilizing HeLa cells demonstrated that the compound exhibited low cytotoxicity at concentrations up to 200 µM. Further investigations into its mechanism revealed potential pathways involving apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial effectiveness of various quinoline derivatives including this compound against clinical isolates. Results showed significant inhibition of bacterial growth in comparison to standard antibiotics. -
Case Study on Antiviral Properties :
A series of experiments focused on the compound's ability to inhibit HIV replication in vitro. While initial results indicated moderate activity, further optimization of the chemical structure could enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
